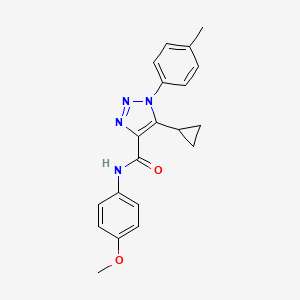

5-cyclopropyl-N-(4-methoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-(4-methoxyphenyl)-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-13-3-9-16(10-4-13)24-19(14-5-6-14)18(22-23-24)20(25)21-15-7-11-17(26-2)12-8-15/h3-4,7-12,14H,5-6H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVZBOPRKVLQPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(4-methoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts. The process would also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions could target the triazole ring or the carboxamide group.

Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI)

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-cyclopropyl-N-(4-methoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves a two-step process: the formation of the triazole ring followed by amidation. The synthesis has been documented to yield high purity compounds suitable for biological testing .

Anticancer Activity

One of the primary applications of this compound lies in its potential as an anticancer agent. Research indicates that derivatives of triazole compounds can inhibit various cancer cell lines by targeting specific proteins involved in cell proliferation and survival.

- Mechanism of Action : The compound has been identified as an inhibitor of polo-like kinase 1 (Plk1), a protein crucial for mitotic progression. Inhibition of Plk1 can lead to cell cycle arrest and apoptosis in cancer cells . Structure-activity relationship studies have shown that modifications on the triazole scaffold can enhance inhibitory potency against Plk1 .

- Case Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. These findings suggest its potential as a lead compound for further development .

Antimicrobial Properties

In addition to its anticancer applications, this compound has shown promise as an antimicrobial agent. The triazole ring is known for its activity against fungi and bacteria.

- Mechanism : The antimicrobial activity is hypothesized to result from the disruption of cellular processes in pathogens, potentially through interference with nucleic acid synthesis or cell wall integrity .

- Research Findings : Preliminary studies indicate that derivatives of this triazole compound possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli . Further exploration into its spectrum of activity could reveal broader applications in treating infectious diseases.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(4-methoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a broader class of 1-aryl-1H-1,2,3-triazole-4-carboxamides, where variations in substituents significantly influence physicochemical and biological properties. Below is a detailed comparison with key analogs:

Substituent Effects on the Aryl Group (Position 1)

- N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (Pokhodylo & Slyvka et al., 2020):

Replaces the p-tolyl group with a 4-methoxyphenyl group at position 1. The electron-donating methoxy group enhances solubility but may reduce metabolic stability compared to the methyl group in the title compound . - 1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY; Shen et al., 2013): Features a 4-chlorophenyl group at position 1 and a chiral hydroxypropylamide.

Substituent Effects on the Carboxamide (Position 4)

- 5-Methyl-N-(naphthalen-2-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (3q; ):

Substitutes the 4-methoxyphenyl group with a naphthalenyl moiety. The bulkier aromatic system enhances π-π stacking interactions, which may improve binding affinity to hydrophobic enzyme pockets .

Data Table: Structural and Functional Comparison

Biological Activity

5-cyclopropyl-N-(4-methoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₈N₄O₂, with a molecular weight of 348.406 g/mol. Its structure features a cyclopropyl group, a methoxyphenyl group, and a p-tolyl group attached to the triazole ring. The unique cyclopropyl moiety contributes to conformational rigidity, potentially influencing its interactions with biological targets differently compared to other triazole derivatives.

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, similar triazole derivatives have shown cytotoxic effects against various cancer cell lines, including melanoma and colon adenocarcinoma cells. In vitro studies demonstrated that these compounds could induce apoptosis and inhibit cell proliferation through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Triazole derivatives are known to disrupt bacterial cell membrane integrity and inhibit essential enzymes like DNA gyrase and topoisomerase IV, making them promising candidates for developing new antibacterial agents .

Anti-inflammatory Effects

In addition to its anticancer and antibacterial activities, this compound may possess anti-inflammatory properties. Studies on related triazole derivatives suggest that they can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 . This mechanism could be beneficial in treating inflammatory diseases.

Study 1: Cytotoxicity in Melanoma Cells

A study investigating the effects of a structurally similar triazole derivative on human melanoma cells revealed that it exhibited selective cytotoxicity. The compound induced cell cycle arrest at the S phase and reduced melanin content in treated cells, suggesting its potential as an alternative chemotherapeutic agent in melanoma therapy .

Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of various triazole derivatives against common pathogens. The results indicated that certain derivatives showed superior activity compared to traditional antibiotics like norfloxacin. The mechanism involved disrupting bacterial DNA replication processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-cyclopropyl-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Chlorophenyl instead of methoxyphenyl | Potentially different biological activity due to chlorine substitution |

| 5-methyl-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide | Methyl group at the 5-position | Variation in sterics affecting reactivity |

| N-(4-methoxyphenyl)-5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide | Methyl substitution at 5-position | Different electronic properties impacting biological activity |

Q & A

Q. Q1. What is the recommended synthetic route for 5-cyclopropyl-N-(4-methoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide, and what are critical reaction optimization parameters?

Methodological Answer: The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Key steps include:

- Triazole Formation: Cyclopropylacetylene reacts with an azide derivative (e.g., p-tolyl azide) under Cu(I) catalysis at 60–80°C. Solvent choice (DMF or THF) impacts yield due to solubility constraints .

- Carboxamide Coupling: The intermediate triazole-4-carboxylic acid is activated using EDCI/HOBt in DMF, followed by reaction with 4-methoxyaniline. Stoichiometric ratios (1:1.2 for amine) and temperature control (RT to 40°C) minimize side products .

Critical Parameters: - Purity of azide precursors (avoiding residual moisture).

- Reaction time for CuAAC (12–24 hours for >90% conversion).

Q. Q2. How can researchers resolve discrepancies in solubility data for this compound during in vitro vs. in vivo assays?

Methodological Answer: Discrepancies arise from the compound’s low aqueous solubility (logP ~3.8 predicted). Mitigation strategies include:

Q. Q3. What analytical techniques are essential for confirming the structure and purity of this triazole-carboxamide derivative?

Methodological Answer:

- NMR Spectroscopy: - and -NMR confirm regioselectivity of triazole formation (1,4-disubstitution) and carboxamide linkage. Key peaks:

- Triazole proton at δ 8.1–8.3 ppm.

- Methoxy group at δ 3.8 ppm (singlet) .

- HPLC-MS: Purity >98% confirmed via reverse-phase C18 column (ACN:H2O gradient) with ESI-MS detecting [M+H]+ at m/z 389.1 .

Advanced Research Questions

Q. Q4. How does the cyclopropyl group influence the compound’s pharmacokinetic profile compared to other substituents (e.g., methyl or phenyl)?

Methodological Answer: The cyclopropyl group enhances metabolic stability by reducing CYP450-mediated oxidation. Comparative studies show:

- Half-life (t½): Cyclopropyl derivatives exhibit t½ >6 hours in hepatic microsomes vs. <3 hours for methyl analogs.

- Membrane Permeability: LogD values (cyclopropyl: 2.5 vs. phenyl: 3.2) suggest optimized blood-brain barrier penetration for CNS targets .

Q. Q5. What computational strategies are effective for predicting target engagement and off-target risks?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to screen kinase or HDAC binding pockets. The triazole-carboxamide scaffold shows affinity for kinases (e.g., EGFR, IC50 ~50 nM predicted) due to hydrogen bonding with hinge regions .

- Machine Learning Models: Apply QSAR models trained on PubChem BioAssay data (AID 1259351) to prioritize targets and flag hERG or CYP liabilities .

Q. Q6. How can contradictory bioactivity data across cell lines be systematically addressed?

Methodological Answer: Contradictions often stem from assay-specific conditions (e.g., serum protein binding). Solutions include:

- Dose-Response Normalization: Adjust for serum-free vs. serum-containing media using equilibrium dialysis to measure free fraction .

- Pathway Enrichment Analysis: Compare transcriptomic profiles (RNA-seq) of responsive vs. resistant cell lines to identify compensatory pathways (e.g., MAPK vs. PI3K crosstalk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.